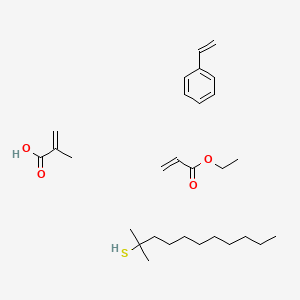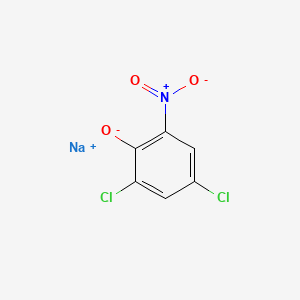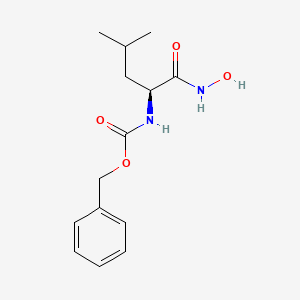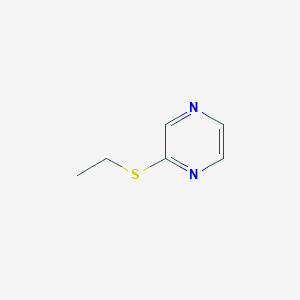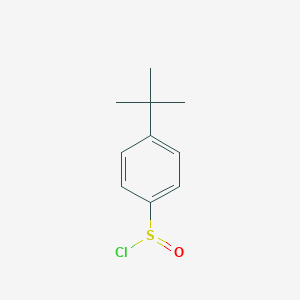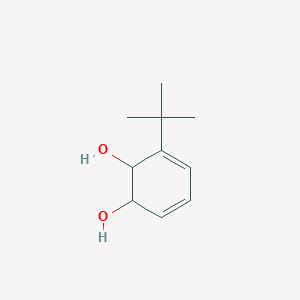
Methyl(triphenyl)phosphanium hydrogen sulfite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(triphenyl)phosphanium hydrogen sulfite is an organophosphorus compound that features a phosphonium cation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl(triphenyl)phosphanium hydrogen sulfite typically involves the reaction of triphenylphosphine with methyl iodide to form methyl(triphenyl)phosphanium iodide. This intermediate is then treated with a hydrogen sulfite source to yield the desired compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(triphenyl)phosphanium hydrogen sulfite can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the phosphine.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, regenerated phosphines, and substituted phosphonium salts .
Wissenschaftliche Forschungsanwendungen
Methyl(triphenyl)phosphanium hydrogen sulfite has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl(triphenyl)phosphanium hydrogen sulfite involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphonium cation can stabilize negative charges, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved in its reactions are primarily related to its interactions with carbonyl compounds and other electrophilic species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, used to form phosphonium ylides.
Methyltriphenylphosphonium bromide: Similar in structure but with a bromide counterion instead of hydrogen sulfite.
Diphenylphosphine: Another phosphine derivative with different reactivity and applications.
Uniqueness
Methyl(triphenyl)phosphanium hydrogen sulfite is unique due to its specific counterion, which can influence its reactivity and applications. The hydrogen sulfite ion can participate in additional reactions, providing further versatility compared to other phosphonium salts .
Eigenschaften
CAS-Nummer |
65007-29-6 |
|---|---|
Molekularformel |
C19H19O3PS |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
hydrogen sulfite;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.H2O3S/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;1-4(2)3/h2-16H,1H3;(H2,1,2,3)/q+1;/p-1 |
InChI-Schlüssel |
UULMGHRKSXQBAS-UHFFFAOYSA-M |
Kanonische SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


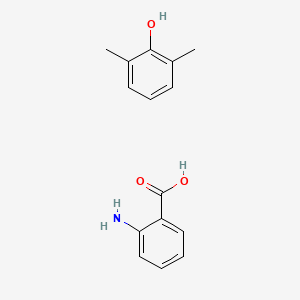

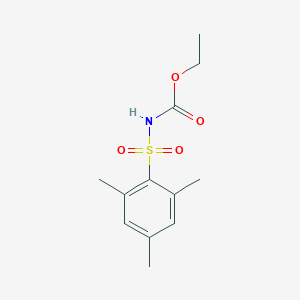

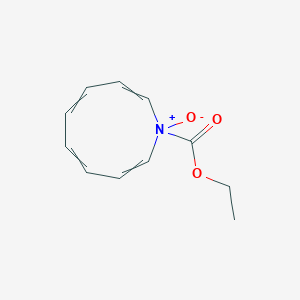
![2-[(E)-N-hydroxy-C-[(5E)-5-hydroxyimino-5-(2-hydroxyphenyl)pentyl]carbonimidoyl]phenol](/img/structure/B14482871.png)
![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
